molecular formula C10H13NO2S B2691797 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 71173-39-2

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2691797
CAS RN: 71173-39-2
M. Wt: 211.28
InChI Key: ZOPZYWPRKRGGTC-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline (MSQ) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MSQ is a tetrahydroquinoline derivative that has a methylsulfonyl group substituted at the 1-position of the quinoline ring. This compound exhibits a range of biological activities that make it a promising candidate for the development of new drugs.

Scientific Research Applications

1. Examination of the Role of Acidic Hydrogen in Selectivity of 7-(Aminosulfonyl)-1,2,3,4-Tetrahydroisoquinoline

This study investigates the selectivity of 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline towards inhibiting phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor. The research suggests that the selectivity is not solely due to the presence of an acidic hydrogen on the aminosulfonyl group but may also depend on other properties like electron-withdrawing characteristics (Grunewald et al., 1997).

2. Synthesis and Cyclization of Substituted 2-(1-Methyl-2-butenyl)anilines

This research explores the reactions of substituted 2-(1-methyl-2-butenyl)anilines, leading to the formation of 3-iodo-1,2,3,4-tetrahydroquinolines and the corresponding 2-(1-iodoethyl)-3-methyl-2,3-dihydroindoles when interacting with N-methylsulfonyl-2-(1-methyl-2-butenyl)anilines (Gataullin et al., 2002).

3. Analysis of 1,2,3,4-Tetrahydroisoquinolines by High-Performance Liquid Chromatography

A method for the high-performance liquid chromatographic analysis of 1,2,3,4-tetrahydroisoquinolines in rat brains was developed, allowing for sensitive detection and quantification of these compounds (Inoue et al., 2008).

4. Binding Comparison of 3-Fluoromethyl-7-Sulfonyl-1,2,3,4-Tetrahydroisoquinolines

This study examines the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT) and compares them to isosteric sulfonamides. It highlights the significance of specific interactions within the PNMT active site for inhibitory potency (Grunewald et al., 2006).

5. 3-Hydroxymethyl-7-(N-Substituted Aminosulfonyl)-1,2,3,4-Tetrahydroisoquinoline Inhibitors

This research presents the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which show remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) (Grunewald et al., 2005).

properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZYWPRKRGGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline

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